N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Description

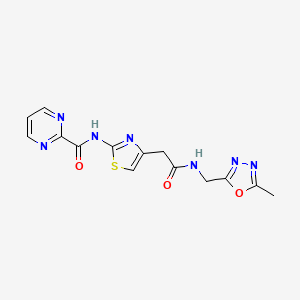

N-(4-(2-(((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a heterocyclic compound featuring a pyrimidine-2-carboxamide core linked to a thiazol-2-yl group via a 2-oxoethyl bridge. The thiazole moiety is further substituted with a 5-methyl-1,3,4-oxadiazole ring through a methylene amino group. The presence of multiple heterocycles (pyrimidine, thiazole, and oxadiazole) suggests tunable electronic and steric properties, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

N-[4-[2-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O3S/c1-8-20-21-11(24-8)6-17-10(22)5-9-7-25-14(18-9)19-13(23)12-15-3-2-4-16-12/h2-4,7H,5-6H2,1H3,(H,17,22)(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVICDWOAHJMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide) is a complex organic compound that combines several bioactive moieties, including oxadiazole, thiazole, and pyrimidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.38 g/mol. The structure features a pyrimidine ring linked to a thiazole and an oxadiazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4O3S |

| Molecular Weight | 344.38 g/mol |

| CAS Number | Not specified |

| Bioactive Moieties | Oxadiazole, Thiazole, Pyrimidine |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. Dhumal et al. (2016) explored derivatives of these heterocycles and reported strong inhibition against Mycobacterium bovis BCG, suggesting potential use in treating tuberculosis . The binding affinity of these compounds to the mycobacterial enoyl reductase (InhA) enzyme was also highlighted, indicating a mechanism that disrupts mycolic acid synthesis.

Case Study: Antitubercular Activity

- Compounds Tested : Various oxadiazole-thiazole derivatives

- Target : Mycobacterium bovis BCG

- Results : Strong inhibition observed; effective in both active and dormant states.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. For instance, thiazole-based compounds have shown efficacy against various cancer cell lines. Evren et al. (2019) reported that thiazole derivatives demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells . The presence of specific substituents on the thiazole ring was crucial for enhancing cytotoxic activity.

Table 2: Summary of Anticancer Studies

| Study | Compound Tested | Cell Line | IC50 (µM) |

|---|---|---|---|

| Evren et al. (2019) | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | A549 | 15 |

| Paruch et al. (2020) | 2,5-disubstituted 3-acetyl-1,3,4-oxadiazoles | Various | 10 - 20 |

Neuroprotective Activity

Recent studies have also suggested neuroprotective effects for compounds containing oxadiazole rings. Research indicates that these compounds may inhibit tau-mediated neurodegeneration, which is relevant in diseases such as Alzheimer's . The mechanism involves modulation of protein interactions that are critical in neurodegenerative pathways.

Mechanistic Insights

Molecular docking studies have been pivotal in understanding how these compounds interact with biological targets. The binding affinities to various proteins involved in disease processes provide insights into their potential therapeutic roles. For instance, the interaction with InhA in M. tuberculosis illustrates a targeted approach to drug design.

Table 3: Binding Affinity Data

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| N-(4-(2-(5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide | InhA | -9.5 |

| Other Derivatives | Various | -7.0 to -10.0 |

Scientific Research Applications

N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a complex organic compound featuring thiazole and oxadiazole rings, and it is classified as a carboxamide derivative. Studies suggest it has potential biological activity, particularly in medicinal chemistry.

General Information

- Category: Heterocyclic compound, carboxamide

- Features: Thiazole and oxadiazole rings

- Potential: Biological activity in medicinal chemistry

Scientific Research Applications

- Synthesis and Characterization:

- The compound has been synthesized and characterized with a focus on its pharmacological properties and potential therapeutic applications.

- Synthesis methods and structural analyses are documented in scientific literature and patents related to heterocyclic compounds.

- Microwave-assisted synthesis techniques have been employed to enhance reaction efficiency, reduce reaction times, and improve yields.

- Structure Analysis:

- The molecular structure features multiple heterocyclic rings, including thiazole and oxadiazole moieties.

- The molecular formula can be derived from its structural components, leading to a specific molecular weight that can be calculated based on the constituent atoms.

- Chemical Reactivity:

- It can undergo several chemical reactions typical for heterocycles.

- The reactivity can be influenced by solvent choice, temperature, and the presence of catalysts or reagents.

- Mechanism of Action:

- The mechanism of action is often linked to the compound's ability to interact with biological targets such as enzymes or receptors.

- Quantitative data regarding its potency (e.g., IC50 values) against specific targets is essential for understanding its therapeutic potential.

- Spectroscopic Analysis:

- Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are crucial for confirming the identity and purity of the compound.

- Potential Applications: this compound has potential applications in various fields.

- Anti-inflammatory potency: The anti-inflammatory potency was evaluated in silico using molecular docking. The docking studies results suggest it is of great interest for further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor .

Comparison with Similar Compounds

N-[5-(4-R-Benzyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamides (7a,b)

1-(4-Methoxyphenyl)-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide (11b)

- Core Structure : Dihydropyridazine-carboxamide linked to thiazol-2-yl.

- Substituents : 4-Methoxyphenyl at pyridazine N1.

- Properties : Melting point = 237°C, yield = 65% .

- Key Difference : Replacement of pyrimidine with pyridazine introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity.

Analogs with Oxadiazole/Thiadiazole Modifications

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (4)

- Core Structure : Thiazole linked to a 1,3,4-oxadiazole via a methylene group.

- Substituents : Phenyl at thiazole C4.

N-(4-Amino-2-((2-((5-(Ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

- Core Structure : Pyrimidine-carboxamide fused to thiadiazole and furan.

- Substituents : Ethylthio group at thiadiazole C5.

- Properties : Molecular weight = 453.5 g/mol .

Tabulated Comparison of Key Analogs

Pharmacological Implications

- Electronic Effects : The target compound’s fully aromatic pyrimidine and oxadiazole rings may enhance π-π stacking and dipole interactions compared to saturated analogs (e.g., 7a,b) .

- Solubility : Thiadiazole-containing analogs (e.g., ) likely exhibit higher lipophilicity than oxadiazole derivatives, impacting membrane permeability.

- Synthetic Accessibility : The target compound’s multi-step synthesis (similar to ) may limit scalability compared to simpler derivatives like 11b/c .

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, oxadiazole-thiazole core formation can be achieved via refluxing in acetonitrile with iodine and triethylamine, as described for analogous thiadiazole derivatives (cyclization step) . Optimization includes:

- Solvent selection : Ethanol or acetonitrile for improved solubility of intermediates.

- Catalysts : Use of triethylamine to facilitate cyclization .

- Purification : Crystallization from ethanol/water mixtures (e.g., 4:1 v/v) enhances purity, as shown in yields up to 76% for related thiazole derivatives .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C=N at ~1600 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns chemical environments, such as methyl groups in the oxadiazole ring (δ ~2.5 ppm for CH₃) and pyrimidine protons (δ ~8.0–8.5 ppm) .

- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiazole-oxadiazole scaffolds .

- HPLC : Ensures purity (>98%) via reverse-phase methods with UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for thiazole-oxadiazole hybrids during in vitro testing?

- Methodological Answer :

- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell passage number .

- Structural analogs : Compare activity trends across analogs (e.g., substituent effects on pyrimidine or thiazole rings) to identify pharmacophores .

- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 μM) to confirm IC₅₀ values .

Q. What strategies are recommended for enhancing the pharmacokinetic properties of this compound through structural modification?

- Methodological Answer :

- Bioisosteric replacement : Substitute the pyrimidine-2-carboxamide group with pyridinyl or quinazolinyl moieties to improve solubility .

- Prodrug design : Introduce ester or amide prodrug moieties at the oxadiazole methyl group to enhance bioavailability .

- LogP optimization : Incorporate polar substituents (e.g., -OH, -OCH₃) on the thiazole ring to reduce hydrophobicity .

Q. What methodological adjustments can address low yields during the cyclization step of the oxadiazole-thiazole core?

- Methodological Answer :

- Reaction time : Extend reflux duration (e.g., 3–5 hours vs. 1 hour) to ensure complete cyclization .

- Catalyst loading : Increase iodine stoichiometry (1.2–1.5 equiv) to drive sulfur elimination .

- Temperature control : Maintain precise reflux conditions (e.g., 80°C for acetonitrile) to avoid side reactions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate the antitumor potential of this compound?

- Methodological Answer :

- Cell lines : Use panels of cancer cells (e.g., MCF-7, A549) and normal fibroblasts for selectivity assessment .

- Endpoint assays : Combine MTT viability assays with apoptosis markers (e.g., caspase-3 activation) .

- Statistical rigor : Include triplicate technical replicates and two independent biological repeats .

Q. What computational tools are suitable for predicting the binding mode of this compound to kinase targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.